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Compound of Interest
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Cat. No.: B13393186

Get Quote

This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) for researchers, scientists, and drug development professionals working with

plasma-sprayed Titanium Carbide (TiC) coatings. The information aims to address common

challenges encountered during experimental work, with a focus on reducing coating porosity.

Troubleshooting Guide
This guide provides solutions to common problems encountered during the plasma spraying of

TiC coatings.

Question: What are the primary causes of high porosity in my plasma-sprayed TiC coating?

Answer: High porosity in plasma-sprayed TiC coatings can stem from several factors related to

the spray parameters and feedstock material. Insufficient melting of the TiC particles due to low

plasma power or arc current is a primary cause. If the particles are not fully molten upon impact

with the substrate, they cannot spread and flatten effectively, leading to the formation of voids.

Additionally, an excessively high powder feed rate can overwhelm the plasma jet's ability to

melt all the particles, resulting in a porous structure. The spray distance also plays a critical

role; if it is too large, particles may begin to solidify before reaching the substrate. Conversely, a

distance that is too short may not allow for sufficient particle acceleration and heating. The type
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and flow rate of the plasma gases (typically Argon and Hydrogen) also significantly influence

the plasma jet's temperature and velocity, thereby affecting particle melting and coating density.

Question: I am observing a significant number of unmelted particles in my TiC coating's

microstructure. How can I address this?

Answer: The presence of unmelted particles is a direct indication of insufficient heat transfer to

the feedstock powder. To address this, you can try the following:

Increase Plasma Power/Arc Current: A higher power or current will generate a hotter plasma

jet, providing more energy to melt the TiC particles.

Optimize Gas Flow Rates: Adjusting the ratio of Argon to Hydrogen can alter the plasma's

enthalpy and thermal conductivity. Increasing the hydrogen content generally increases the

plasma temperature.

Reduce Powder Feed Rate: A lower feed rate ensures that each particle has a longer

residence time within the plasma jet, allowing for more thorough melting.

Check Feedstock Powder Characteristics: Ensure the particle size distribution of your TiC

powder is within the optimal range for your plasma spray system. Very large or irregularly

shaped particles may be more difficult to melt completely.

Question: My TiC coating has poor adhesion to the substrate. Could porosity be the cause, and

what are the solutions?

Answer: Yes, high porosity can contribute to poor adhesion. A porous interface between the

coating and the substrate reduces the effective contact area and can act as a stress

concentration point, leading to delamination. To improve adhesion:

Substrate Preparation: Ensure the substrate surface is properly cleaned and grit-blasted to

create a rough profile that promotes mechanical interlocking.

Bond Coat: Applying a suitable bond coat (e.g., NiCrAlY) before the TiC topcoat can

significantly enhance adhesion.
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Optimize Spray Parameters for a Dense Interfacial Layer: The initial spray passes are crucial

for establishing a strong bond. Use parameters that promote high particle velocity and

complete melting to create a dense layer at the interface.

Reduce Porosity: By implementing the strategies to reduce overall porosity, you will also

improve the coating's adhesion.

Question: I am trying to use a shrouded plasma spray setup to reduce porosity. What are the

key considerations?

Answer: A gas shroud around the plasma jet can effectively shield it from the surrounding

atmosphere, which helps in several ways to reduce porosity. The key is that the shroud

minimizes the entrainment of ambient air into the plasma jet. This leads to better heating of the

particles as the plasma temperature is maintained more effectively. With a shrouded setup,

titanium coatings have shown a reduction in porosity from approximately 3.53% down to

2.42%.[1] When using a shrouded system, it is important to optimize the flow of the shroud gas

to ensure a stable plasma jet and effective shielding without causing turbulence that could

disrupt the particle trajectories.

Frequently Asked Questions (FAQs)
Q1: What is a typical target porosity for a dense plasma-sprayed TiC coating?

A1: While achieving zero porosity is practically impossible with atmospheric plasma spraying, a

well-optimized process can produce TiC-based coatings with low porosity levels. For instance,

(Ti, Cr)C–33 wt.% Ni coatings have been produced with a porosity of 7–8%.[2] Post-treatment

techniques like laser remelting can further reduce this to as low as 0.5-1.0%.

Q2: How does the feedstock powder morphology affect the final coating porosity?

A2: The size, shape, and density of the TiC powder particles are critical. Spherical powders

with a narrow particle size distribution tend to flow more uniformly through the plasma jet and

melt more consistently, leading to denser coatings. Agglomerated or irregularly shaped

powders can have variable flight paths and melting behaviors, which can increase porosity.

Q3: Can post-treatment methods be used to reduce the porosity of an already sprayed TiC

coating?

Troubleshooting & Optimization

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 11 Tech Support

https://files01.core.ac.uk/download/pdf/187724849.pdf
https://www.mdpi.com/2079-6412/12/11/1644
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13393186?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


A3: Yes, post-treatment methods are highly effective.

Heat Treatment: Annealing the coated component in a controlled atmosphere can promote

sintering of the coating, which helps to close up pores and densify the microstructure. For Ti-

Si-C-Mo coatings, heat treatment at 800 °C and 1100 °C has been shown to heal micro-

cracks and create a denser structure.[3]

Laser Remelting: This technique uses a high-power laser to melt a thin surface layer of the

coating. The rapid solidification of the molten material results in a very dense, non-porous

layer. This method can significantly reduce surface-connected porosity.

Q4: What is the influence of hydrogen in the plasma gas mixture on porosity?

A4: Adding hydrogen to the primary plasma gas (typically argon) increases the plasma's

enthalpy and thermal conductivity. This results in a hotter and more efficient plasma jet, which

can lead to more complete melting of the TiC particles and, consequently, a denser coating with

lower porosity. However, excessive hydrogen can also increase the risk of coating oxidation

and may affect the stability of the plasma jet.

Data Presentation
Table 1: Influence of Plasma Spray Parameters on Coating Porosity (Qualitative Trends)
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Parameter Effect on Porosity Rationale

Arc Current / Power
Increasing current/power

generally decreases porosity.

Higher energy input leads to

more complete particle

melting.

Primary Gas Flow Rate (e.g.,

Argon)

Increasing flow rate can

increase porosity.

Higher gas flow can reduce

particle dwell time in the

plasma jet.

Secondary Gas Flow Rate

(e.g., Hydrogen)

Increasing hydrogen flow

generally decreases porosity.

Increases plasma enthalpy

and heat transfer to particles.

Powder Feed Rate
Increasing feed rate generally

increases porosity.

The plasma jet may not have

sufficient energy to melt a

larger volume of powder.

Spray Distance

An optimal distance exists. Too

short or too long a distance

can increase porosity.

Too short: incomplete melting.

Too long: particle solidification

before impact.

Table 2: Quantitative Examples of Process Parameters and Resulting Porosity for Ti-based

Coatings
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Coating Material
Key Process
Parameter(s)

Resulting Porosity
(%)

Reference

(Ti, Cr)C–33 wt.% Ni
Electric Arc Power:

27–29 kW
7–8 [2]

Titanium (Shrouded

Plasma Spray)
Use of gas shroud

2.42 (vs. 3.53 without

shroud)
[1]

Ti-Si-C-Mo (Post-Heat

Treatment)

Heat treatment at 800

°C and 1100 °C

Heals micro-cracks

and densifies

structure

[3]

Generic Plasma

Sprayed Coating

(Post-Laser

Remelting)

Laser Remelting 0.5–1.0

Experimental Protocols
Protocol 1: Atmospheric Plasma Spraying of Low-
Porosity TiC Coatings
This protocol is based on typical parameters for producing dense ceramic coatings.

Substrate Preparation:

Clean the substrate (e.g., stainless steel) with acetone or a similar solvent to remove any

grease or contaminants.

Grit blast the substrate surface with alumina grit to achieve a surface roughness (Ra) of 3-

5 µm.

Clean the substrate again with compressed air to remove any residual grit.

Bond Coat Application (Recommended):

Use a plasma spray system to deposit a NiCrAlY bond coat of approximately 100 µm

thickness. This enhances the adhesion of the TiC topcoat.
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TiC Topcoat Spraying Parameters (Starting Point):

Plasma Gas (Primary): Argon at a flow rate of 80 L/min.[3]

Plasma Gas (Secondary): Hydrogen at a flow rate of 10-15 L/min.

Arc Current: 500 A.[3]

Voltage: 70 V.[3]

Powder Feed Rate: 20-30 g/min .

Carrier Gas (Argon): 3-5 L/min.

Spray Distance: 100 mm.[3]

Substrate Preheating: Preheat the substrate to 150-250°C using the plasma jet without

powder feeding.[2]

Coating Deposition:

Mount the substrate on a rotating fixture to ensure uniform coating thickness.

Traverse the plasma gun across the substrate at a constant speed.

Apply the coating in multiple passes to achieve the desired thickness (e.g., 300-400 µm).

[3]

Allow for cooling between passes if necessary to manage thermal stresses.

Protocol 2: Post-Treatment Heat Treatment for
Densification

Furnace Setup:

Place the plasma-sprayed TiC coated sample in a vacuum or controlled atmosphere

furnace.
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Heating Cycle:

Evacuate the furnace to a pressure of 10⁻³ Pa or backfill with an inert gas (e.g., Argon).[3]

Heat the sample to the desired temperature (e.g., 800°C or 1100°C) at a controlled rate of

6°C/min.[3]

Hold the sample at the peak temperature for 1 hour.[3]

Cool the sample down to room temperature inside the furnace.[3]

Protocol 3: Post-Treatment Laser Remelting for Surface
Sealing

Laser System Setup:

Use a high-power laser such as a CO₂ or Nd:YAG laser.

Focus the laser beam to a specific spot size on the coating surface.

Remelting Parameters (Starting Point):

Laser Power: 1-2 kW.

Scanning Speed: 50-100 mm/s.

Spot Diameter: 1-3 mm.

Shielding Gas: Use an inert gas like Argon to prevent oxidation during melting.

Track Overlap: Ensure a 30-50% overlap between successive laser tracks to achieve a

uniformly remelted surface.

Process Execution:

Mount the coated sample on a computer-controlled X-Y stage.

Execute the laser scanning pattern to cover the entire surface of the coating.
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Monitor the process to ensure a stable melt pool and avoid excessive vaporization of the

coating material.

Visualizations

Substrate Preparation Plasma Spraying

Post-Treatment (Optional)

Solvent Cleaning Grit Blasting Compressed Air Cleaning Bond Coat Deposition
(e.g., NiCrAlY)

TiC Top Coat
Deposition

Heat Treatment

Laser Remelting

Click to download full resolution via product page

Experimental workflow for producing low-porosity TiC coatings.
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Key plasma spray parameters influencing TiC coating porosity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Troubleshooting & Optimization

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b13393186/docs?utm_src=pdf-body-img#technical-support-center-plasma-sprayed-titanium-carbide-tic-coatings
https://www.benchchem.com/product/b13393186?utm_src=pdf-custom-synthesis#bc-rfq
https://files01.core.ac.uk/download/pdf/187724849.pdf
https://www.mdpi.com/2079-6412/12/11/1644
https://www.mdpi.com/2079-6412/14/1/109
https://www.benchchem.com/product/b13393186/docs#technical-support-center-plasma-sprayed-titanium-carbide-tic-coatings
https://www.benchchem.com/product/b13393186/docs#technical-support-center-plasma-sprayed-titanium-carbide-tic-coatings
https://www.benchchem.com/product/b13393186/docs#technical-support-center-plasma-sprayed-titanium-carbide-tic-coatings
https://www.benchchem.com/product/b13393186/docs#technical-support-center-plasma-sprayed-titanium-carbide-tic-coatings
https://www.benchchem.com/product/b13393186?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13393186?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Troubleshooting & Optimization

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13393186?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

